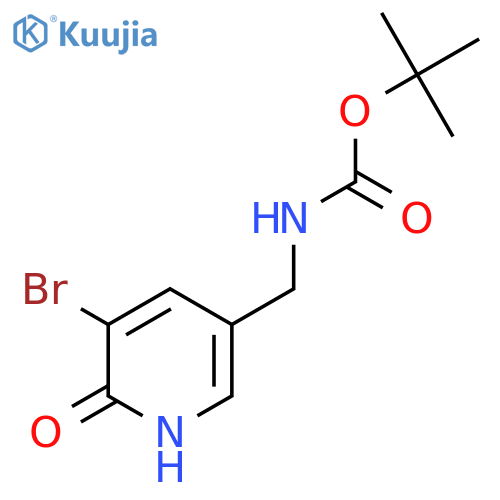Cas no 2231674-16-9 (tert-butyl N-(5-bromo-6-hydroxypyridin-3-yl)methylcarbamate)

2231674-16-9 structure
商品名:tert-butyl N-(5-bromo-6-hydroxypyridin-3-yl)methylcarbamate
CAS番号:2231674-16-9
MF:C11H15BrN2O3
メガワット:303.152402162552
MDL:MFCD31621103
CID:4783515
PubChem ID:137346992
tert-butyl N-(5-bromo-6-hydroxypyridin-3-yl)methylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl ((5-bromo-6-hydroxypyridin-3-yl)methyl)carbamate
- tert-butyl N-[(5-bromo-6-oxo-1H-pyridin-3-yl)methyl]carbamate
- tert-butyl N-(5-bromo-6-hydroxypyridin-3-yl)methylcarbamate
-
- MDL: MFCD31621103
- インチ: 1S/C11H15BrN2O3/c1-11(2,3)17-10(16)14-6-7-4-8(12)9(15)13-5-7/h4-5H,6H2,1-3H3,(H,13,15)(H,14,16)
- InChIKey: RXMNUTFZOISVOF-UHFFFAOYSA-N
- ほほえんだ: BrC1C(NC=C(C=1)CNC(=O)OC(C)(C)C)=O
計算された属性
- せいみつぶんしりょう: 302.02660 g/mol
- どういたいしつりょう: 302.02660 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 394
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 303.15
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 67.4
tert-butyl N-(5-bromo-6-hydroxypyridin-3-yl)methylcarbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 190239-500mg |
tert-Butyl ((5-bromo-6-hydroxypyridin-3-yl)methyl)carbamate |
2231674-16-9 | 500mg |
$900.00 | 2023-09-07 | ||
| Enamine | EN300-22856742-0.05g |
tert-butyl N-[(5-bromo-6-hydroxypyridin-3-yl)methyl]carbamate |
2231674-16-9 | 95% | 0.05g |
$1091.0 | 2024-06-20 | |
| Enamine | EN300-22856742-1.0g |
tert-butyl N-[(5-bromo-6-hydroxypyridin-3-yl)methyl]carbamate |
2231674-16-9 | 95% | 1.0g |
$1299.0 | 2024-06-20 | |
| Enamine | EN300-22856742-10.0g |
tert-butyl N-[(5-bromo-6-hydroxypyridin-3-yl)methyl]carbamate |
2231674-16-9 | 95% | 10.0g |
$5590.0 | 2024-06-20 | |
| Enamine | EN300-22856742-1g |
tert-butyl N-[(5-bromo-6-hydroxypyridin-3-yl)methyl]carbamate |
2231674-16-9 | 1g |
$1299.0 | 2023-09-15 | ||
| Matrix Scientific | 190239-1g |
tert-Butyl ((5-bromo-6-hydroxypyridin-3-yl)methyl)carbamate |
2231674-16-9 | 1g |
$1620.00 | 2023-09-07 | ||
| Enamine | EN300-22856742-0.1g |
tert-butyl N-[(5-bromo-6-hydroxypyridin-3-yl)methyl]carbamate |
2231674-16-9 | 95% | 0.1g |
$1144.0 | 2024-06-20 | |
| Enamine | EN300-22856742-2.5g |
tert-butyl N-[(5-bromo-6-hydroxypyridin-3-yl)methyl]carbamate |
2231674-16-9 | 95% | 2.5g |
$2548.0 | 2024-06-20 | |
| Enamine | EN300-22856742-0.5g |
tert-butyl N-[(5-bromo-6-hydroxypyridin-3-yl)methyl]carbamate |
2231674-16-9 | 95% | 0.5g |
$1247.0 | 2024-06-20 | |
| Enamine | EN300-22856742-5.0g |
tert-butyl N-[(5-bromo-6-hydroxypyridin-3-yl)methyl]carbamate |
2231674-16-9 | 95% | 5.0g |
$3770.0 | 2024-06-20 |
tert-butyl N-(5-bromo-6-hydroxypyridin-3-yl)methylcarbamate 関連文献
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
2231674-16-9 (tert-butyl N-(5-bromo-6-hydroxypyridin-3-yl)methylcarbamate) 関連製品
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
